molecular formula C11H19NO2 B13319473 1-Cyclopropyl-2-(5-methylmorpholin-3-yl)propan-1-one

1-Cyclopropyl-2-(5-methylmorpholin-3-yl)propan-1-one

Cat. No.: B13319473
M. Wt: 197.27 g/mol
InChI Key: FBNRZEPRAJDNDB-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-(5-methylmorpholin-3-yl)propan-1-one is an organic compound with the molecular formula C₁₁H₁₉NO₂. This compound is known for its unique structure, which includes a cyclopropyl group and a morpholine ring. It is primarily used in research and development within the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-2-(5-methylmorpholin-3-yl)propan-1-one typically involves the reaction of cyclopropyl ketone with 5-methylmorpholine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-2-(5-methylmorpholin-3-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-Cyclopropyl-2-(5-methylmorpholin-3-yl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(5-methylmorpholin-3-yl)propan-1-one involves its interaction with specific molecular targets. The cyclopropyl group and morpholine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopropyl-2-(5-methylmorpholin-4-yl)propan-1-one: Similar structure but with a different position of the methyl group.

    2-(3-methylmorpholin-4-yl)propan-1-amine: Contains a morpholine ring but with an amine group instead of a ketone.

    3-(2-methylmorpholin-4-yl)propan-1-ol: Similar structure but with an alcohol group.

Uniqueness

1-Cyclopropyl-2-(5-methylmorpholin-3-yl)propan-1-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its cyclopropyl group provides rigidity and stability, while the morpholine ring enhances its solubility and reactivity.

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

1-cyclopropyl-2-(5-methylmorpholin-3-yl)propan-1-one

InChI

InChI=1S/C11H19NO2/c1-7-5-14-6-10(12-7)8(2)11(13)9-3-4-9/h7-10,12H,3-6H2,1-2H3

InChI Key

FBNRZEPRAJDNDB-UHFFFAOYSA-N

Canonical SMILES

CC1COCC(N1)C(C)C(=O)C2CC2

Origin of Product

United States

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